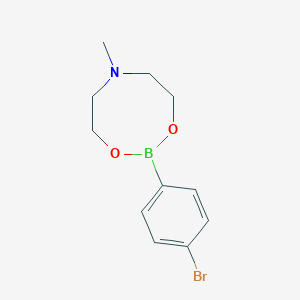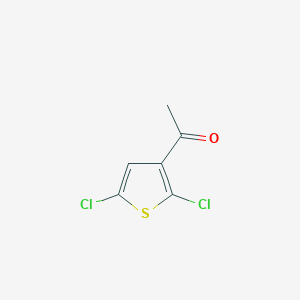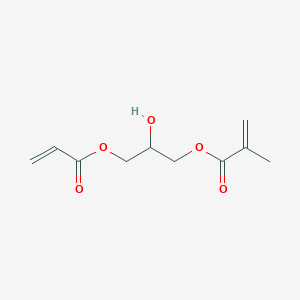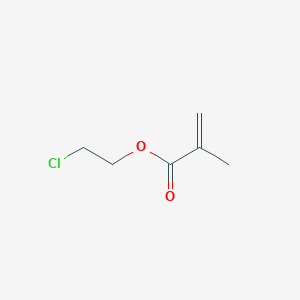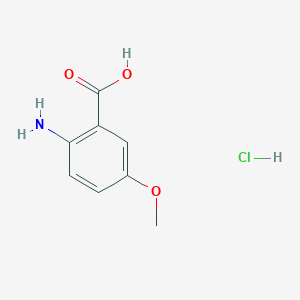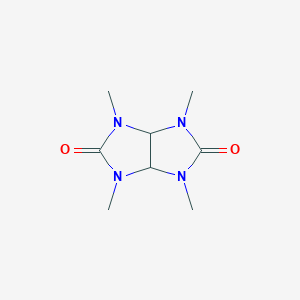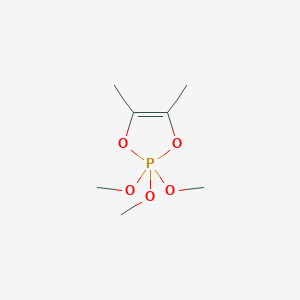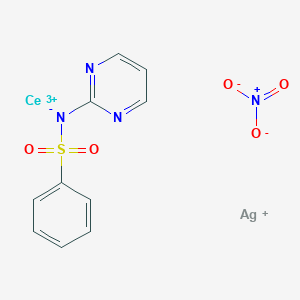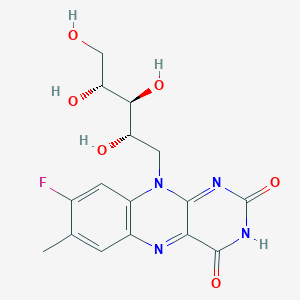
8-Fluoro-8-demethylriboflavin
Descripción general
Descripción
8-Fluoro-8-demethylriboflavin is a derivative of flavocoenzymes . It has been used as a potential active-site-directed reagent for flavoproteins .
Molecular Structure Analysis
The molecular formula of 8-Fluoro-8-demethylriboflavin is C16H17FN4O6 . It has a molecular weight of 380.32800 .Chemical Reactions Analysis
8-Fluoro-8-demethylriboflavin has been shown to react with the nucleophiles of N-acetylcysteine (-SH), N-acetyltyrosine (-OH), alpha-N-acetyllysine, and glycine (epsilon- and alpha-NH2, respectively) under fairly mild conditions .Physical And Chemical Properties Analysis
8-Fluoro-8-demethylriboflavin has a density of 1.76g/cm3 . The boiling point and melting point are not available .Aplicaciones Científicas De Investigación
Reactivity and Interaction with Amino Acids
8-Fluoro-8-demethylriboflavin has been identified as a potential active-site-directed reagent for flavoproteins. Its reactivity has been observed with various nucleophiles such as N-acetylcysteine, N-acetyltyrosine, alpha-N-acetyllysine, and glycine, indicating its potential utility in biochemical reactions involving amino acids. This reactivity was demonstrated to be higher than that of 8-chloro-8-demethylriboflavin, with the reactivity being assessed through 13C and 19F NMR spectroscopy (Kasai et al., 1983).
Probing Flavin-Protein Interactions
The compound has been used as a 19F-probe for studying interactions between flavins and proteins, particularly with riboflavin-binding proteins. The study of 8-fluoro-8-demethylriboflavin's binding to riboflavin-binding protein using 19F-NMR spectroscopy highlighted environmental changes at specific positions of isoalloxazine when bound to the protein, demonstrating its utility in probing flavin-protein interactions (Miura et al., 1983).
Synthesis and Chemical Analysis
The compound has been synthesized through various methods, with one approach involving selective reduction and hydrogenation processes, leading to high yields. This synthesis process is significant for the study of its chemical properties and potential applications in various biochemical and pharmaceutical research areas (Kasai et al., 1987).
NMR Studies on Flavins and Flavoproteins
19F NMR studies have been conducted on various 8-fluoroflavins and 8-fluoro flavoproteins. This study provided insights into the electron density and ligand binding characteristics of these compounds and proteins, helping to understand the interactions and structural dynamics of flavoproteins (Macheroux et al., 1990).
Studies on Flavin-Binding Region of Enzymes
Research on the brewer's yeast old yellow enzyme (OYE) reconstituted with 8-fluoro-8-demethyl FMN provided insights into the flavin-binding region of enzymes. This study indicated the potential for covalent bond formation between 8-fluoro-8-demethyl FMN and protein moieties, which is significant for understanding enzyme mechanisms and interactions (Fujii et al., 1991).
Propiedades
IUPAC Name |
8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAVTXUUOPWJL-LOWVWBTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168647 | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-8-demethylriboflavin | |
CAS RN |
1691-79-8 | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)

